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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-
Dibromo-2-fluoropyridine (CAS No. 473596-07-5). The document outlines the key molecular
characteristics and provides a framework for its analytical characterization. Due to the limited
availability of public experimental data, this guide also presents predicted spectroscopic data
and general methodologies for the acquisition of such data, serving as a foundational resource
for researchers engaged in the synthesis, analysis, and application of this compound in fields
such as medicinal chemistry and materials science.

Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative with significant potential as
a building block in organic synthesis. Its unique substitution pattern, featuring two bromine
atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction
of complex molecular architectures. This makes it a valuable intermediate in the development
of novel pharmaceuticals, agrochemicals, and functional materials. Accurate structural
elucidation is paramount for ensuring the identity and purity of 3,5-Dibromo-2-fluoropyridine,
which is critical for its effective application in research and development.

This guide details the structural properties of 3,5-Dibromo-2-fluoropyridine and provides a
roadmap for its characterization using modern spectroscopic techniques.
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Molecular Structure and Properties

The fundamental properties of 3,5-Dibromo-2-fluoropyridine are summarized in the table

below.
Property Value
Chemical Name 3,5-Dibromo-2-fluoropyridine
CAS Number 473596-07-5
Molecular Formula CsHzBrz2FN
Molecular Weight 254.88 g/mol
Monoisotopic Mass 252.8538 Da[1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of 3,5-Dibromo-2-fluoropyridine

Caption: 2D structure of 3,5-Dibromo-2-fluoropyridine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromo-2-
fluoropyridine is not readily available in the public domain, a general approach can be inferred
from patent literature. One potential route involves the halogenation of a pyridine precursor.

General Synthesis Workflow

The synthesis would likely involve a multi-step process, starting from a suitable pyridine
derivative, followed by bromination and fluorination steps. The purification of the final product
would be crucial to remove any isomeric impurities.

Pyridine Precursor Bromination Fluorination > g Chromat:gur;gi?/uglcrystallization) > 3,5-Dibromo-2-fluoropyridine

Click to download full resolution via product page
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Caption: Generalized synthesis workflow.

Recommended Analytical Characterization Protocols

To confirm the structure of synthesized 3,5-Dibromo-2-fluoropyridine, a suite of spectroscopic
and analytical techniques should be employed.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e 1H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling
patterns of the two aromatic protons.

e 13C NMR: Obtain a carbon-13 NMR spectrum, including a proton-decoupled spectrum, to
determine the number of unique carbon environments and their chemical shifts. The C-F and
C-Br couplings will provide valuable structural information.

e 9F NMR: A fluorine-19 NMR spectrum is essential to confirm the presence and chemical
environment of the fluorine atom.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or as a KBr pellet.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Key vibrational
modes to identify include C-H, C=C, C=N, C-F, and C-Br stretching and bending frequencies.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol, acetonitrile).

« lonization: Use a soft ionization technique such as Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI).

e Analysis: Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental
composition by determining the accurate mass of the molecular ion. The isotopic pattern of
the molecular ion peak will be characteristic due to the presence of two bromine atoms.
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Synthesis & Purification
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Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

In the absence of publicly available experimental spectra, the following tables summarize the
predicted spectroscopic data for 3,5-Dibromo-2-fluoropyridine. These predictions are based
on established principles of spectroscopy and data from analogous compounds.

Predicted 'H NMR Data

Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (ppm) (9) (Hz)
H-4 7.8-8.2 d ~2-3 Hz (4JHF)
H-6 8.2-8.6 d ~2-3 Hz (*JHH)

Note: Chemical shifts are referenced to TMS at O ppm. The fluorine atom is expected to have a
through-space coupling to H-6, which might result in further fine splitting.

Predicted *C NMR Data
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Predicted Chemical Shift

Carbon Multiplicity (due to *JCF)
(ppm)

C-2 155 - 165 d

C-3 110-120 S

C-4 140 - 150 S

C-5 115- 125 S

C-6 145 - 155 d

Note: Chemical shifts are referenced to TMS at O ppm. The carbon attached to fluorine (C-2)
will exhibit a large one-bond coupling constant (:JCF), and smaller two- and three-bond
couplings (2JCF, 3JCF) may be observed for other carbons.

Predicted *°F NMR Data

. Predicted Chemical Shift o
Fluorine Multiplicity
(ppm)

F-2 -70 to -100 s or finely split

Note: Chemical shifts are referenced to CFCIs at O ppm. The signal may show fine splitting due
to coupling with H-4 and H-6.

Predicted FT-IR Data

Wavenumber (cm~?) Assighment

3100 - 3000 C-H stretching (aromatic)
1600 - 1400 C=C and C=N stretching
1250 - 1000 C-F stretching

700 - 500 C-Br stretching

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show a characteristic isotopic pattern for a molecule
containing two bromine atoms.

lon Predicted m/z (for 7°Br, 8'Br)
M]* 252.85, 254.85, 256.85
[M+H]* 253.86, 255.86, 257.86[1]

Logical Relationships in Structure Elucidation

The process of elucidating the structure of 3,5-Dibromo-2-fluoropyridine involves a logical
progression of experiments and data interpretation.

Spectroscopic Data Acquisition

NMR (*H, *C, *°F) FT-IR Mass Spectrometry

Data Interpretation

Determine Connectivity Identify Functional Groups Confirm Molecular Formula
(NMR Couplings) (IR Absorptions) (HRMS)

Proposed Structure of
3,5-Dibromo-2-fluoropyridine

Click to download full resolution via product page

Caption: Logical flow for structure elucidation.

Conclusion

The structural elucidation of 3,5-Dibromo-2-fluoropyridine relies on a combination of modern
analytical techniques. While experimental data is not widely published, this guide provides a
robust framework for its characterization based on predicted spectroscopic values and
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established methodologies. The information presented herein should serve as a valuable
resource for chemists and researchers working with this versatile building block, facilitating its
unambiguous identification and paving the way for its application in innovative research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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